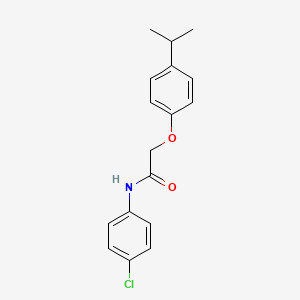![molecular formula C21H27N5O2 B5552524 2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by their pyrimidine base, a crucial element in various biological and chemical applications. The specific structure of this compound suggests potential for significant biological activity and utility in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, where different sulfonyl chlorides are reacted with a base pyrimidine structure (L. Mallesha et al., 2012). These methodologies could potentially be adapted for the synthesis of the target compound by incorporating the specific substituents at the appropriate stages of the reaction.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the presence of piperazine and azetidine rings, significantly influences their biological activity and interaction with biological targets. Studies on similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, reveal that slight modifications in the molecular structure can lead to substantial changes in their biological effects and chemical properties (A. Komkov et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including regioselective synthesis and unexpected rearrangements, which are critical for developing novel compounds with enhanced activity and specificity. For example, the reaction of guanidines with triethylorthoacetate leading to pyrimido[1,2-a][1,3,5]triazin-6-ones showcases the complexity of reactions involving pyrimidine structures (Nikhil Sachdeva et al., 2012).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Novel Heterocyclic Syntheses
Heterocyclic compounds featuring pyrimidine, piperazine, and azetidine subunits are crucial in medicinal chemistry for their diverse biological activities. For example, compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibit significant anti-inflammatory and analgesic properties, showcasing the therapeutic potential of such structures (Abu‐Hashem et al., 2020). These findings underscore the importance of exploring heterocyclic compounds for developing new pharmaceuticals.
Anticancer Activity
Piperazinyl pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, demonstrating the critical role of these compounds in cancer research. Some derivatives showed promising activity, indicating the potential for developing new anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
Piperazinyl oxazolidinone compounds containing heteroaromatic rings such as pyridine, diazene, or triazene have been investigated for their antibacterial properties, particularly against gram-positive pathogens including methicillin-resistant Staphylococcus aureus. This research highlights the compound's relevance in addressing antibiotic resistance (Tucker et al., 1998).
Mécanisme D'action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-5-3-6-17(2)20(16)28-18-13-26(14-18)19(27)15-24-9-11-25(12-10-24)21-22-7-4-8-23-21/h3-8,18H,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKOYMVNHQKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)CN3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)


![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)


![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)